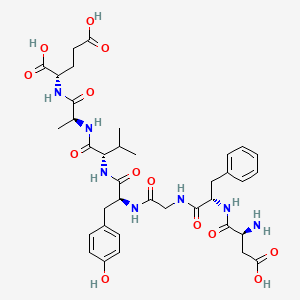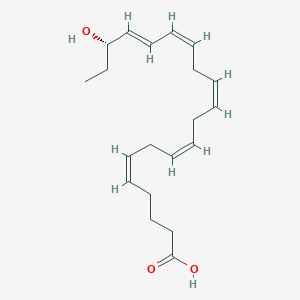![molecular formula C20H28N2O3S B10771179 [3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido](/img/structure/B10771179.png)
[3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3H]SB-733993 is a radiolabeled compound used primarily in scientific research to study glycine transporters, specifically GlyT-1. Glycine transporters play a crucial role in regulating glycine levels in the brain, which is essential for proper neurotransmission and functioning of the N-methyl-D-aspartate (NMDA) receptors .
Métodos De Preparación
The synthesis of [3H]SB-733993 involves several steps, including the incorporation of tritium ([3H]) into the compound. The synthetic route typically starts with the preparation of the non-radioactive precursor, followed by tritiation using a suitable tritium source under specific reaction conditions. Industrial production methods for radiolabeled compounds like [3H]SB-733993 require stringent controls to ensure the purity and specific activity of the final product .
Análisis De Reacciones Químicas
[3H]SB-733993 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
[3H]SB-733993 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neurotransmitter Studies: It is used to study the binding and transport of glycine in the brain, which is crucial for understanding neurotransmission and the functioning of NMDA receptors.
Drug Development: It helps in the development of new drugs targeting glycine transporters, which could be potential treatments for neurological disorders like schizophrenia.
Biological Research: It is used in various biological assays to study the distribution and function of glycine transporters in different tissues.
Mecanismo De Acción
The mechanism of action of [3H]SB-733993 involves its binding to glycine transporters, specifically GlyT-1. By binding to these transporters, it helps in studying the regulation of glycine levels in the brain. Glycine acts as a co-agonist at NMDA receptors, and its proper regulation is essential for normal brain function. The molecular targets and pathways involved include the glycine transporters and the NMDA receptor-mediated neurotransmission pathway .
Comparación Con Compuestos Similares
[3H]SB-733993 is similar to other radiolabeled glycine transporter inhibitors like [3H]GSK931145. Both compounds show similar binding affinities for GlyT-1 and are used in similar research applications. [3H]SB-733993 is unique in its specific binding properties and its use in studying the pharmacological profiles of GlyT-1 inhibitors .
Similar Compounds
- [3H]GSK931145
- [3H]CHIBA-3007
- SSR504734
- NFPS/ALX5407
- LY2365109
- Org24598
Propiedades
Fórmula molecular |
C20H28N2O3S |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
N-[(2S)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxypropyl]-4-tritionaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H28N2O3S/c1-15-7-5-8-16(2)22(15)14-18(23)13-21-26(24,25)20-12-6-10-17-9-3-4-11-19(17)20/h3-4,6,9-12,15-16,18,21,23H,5,7-8,13-14H2,1-2H3/t15-,16+,18-/m1/s1/i10T |
Clave InChI |
GJXFPIGLCXZHTN-LDHSEPLKSA-N |
SMILES isomérico |
[3H]C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC[C@H](CN3[C@@H](CCC[C@@H]3C)C)O |
SMILES canónico |
CC1CCCC(N1CC(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)
![[3H]robalzotan](/img/structure/B10771105.png)

![N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771115.png)
![3-[4-(1,3-Benzothiazol-2-yl)phenyl]-octahydropyrido[2,1-c]morpholin-3-ol](/img/structure/B10771118.png)
![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B10771125.png)
![[2-[(2-Chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10771145.png)
![Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10771151.png)

![[3H]Nisoxetine](/img/structure/B10771164.png)

![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B10771174.png)
![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{methyl[(1R)-1-phenylethyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10771177.png)
![[3H]vesamicol](/img/structure/B10771178.png)